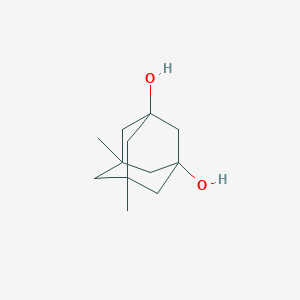

5,7-Dimethyladamantane-1,3-diol

Vue d'ensemble

Description

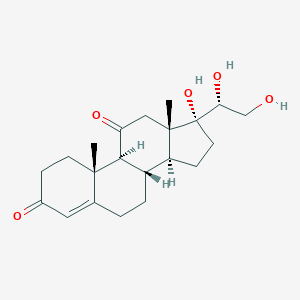

5,7-Dimethyladamantane-1,3-diol is a derivative of 1,3-Dimethyladamantane . It is a compound with the molecular formula C12H20O2 . It is used in industrial and scientific research .

Synthesis Analysis

1,3-Dimethyladamantane undergoes a C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Molecular Structure Analysis

The molecular weight of 5,7-Dimethyladamantane-1,3-diol is 196.29 g/mol . The exact mass is 196.146329876 g/mol .Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Physical And Chemical Properties Analysis

The density of 1,3-Dimethyladamantane is 0.886 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.478 (lit.) .Applications De Recherche Scientifique

Photoinitiated Oxidation Studies

One significant application of 5,7-Dimethyladamantane-1,3-diol relates to the study of photoinitiated oxidation. In a study, UV irradiation of acetonitrile solutions of 1,3-dimethyladamantane in air led to the formation of various products including 5,7-dimethyladamantane-1,3-diol. This research explored the effects of different catalytic compounds on the yield and composition of oxidation products, highlighting the potential of 5,7-Dimethyladamantane-1,3-diol in understanding complex chemical reactions and catalysis (Nekhayev, Zaikin & Bagrii, 1995).

Thermodynamic Properties

Another research focus is on the thermodynamic properties of compounds like 1,3-dimethyladamantane. Studies have measured the heat capacity of 1,3-dimethyladamantane, offering insights into its phase transitions and thermodynamic properties. Such research is crucial for understanding the physical behavior of this compound under different temperature conditions, which can have broader applications in materials science (Varushchenko et al., 2005).

Spectroscopic Studies

In spectroscopy, the order-disorder phase transition of 1,3-dimethyladamantane has been investigated. By using techniques like IR and Raman spectroscopy, researchers can gain deeper understanding of molecular structures and transitions, which is essential in fields like materials science and molecular engineering (Huang, Gilson & Butler, 1991).

Hydroxylation Research

Research has also focused on the hydroxylation of adamantanes to produce compounds like 5,7-dimethyladamantane-1,3-diol. This area of study has implications in organic synthesis and the development of new chemical processes (Ishii et al., 1996).

Synthesis and Stability

The synthesis and stability of compounds like 1,3-dimethyladamantane are also key areas of research. Understanding the synthesis routes and thermal stability of such compounds is vital for their potential application in various industries, including fuel and material science (Qin et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids Category 3. The safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that the compound is used as a starting material for obtaining derivatives exhibiting a broad spectrum of biological activity .

Mode of Action

5,7-Dimethyladamantane-1,3-diol undergoes a C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts . These reactions lead to changes in the compound’s structure and function, which can influence its interaction with its targets.

Propriétés

IUPAC Name |

5,7-dimethyladamantane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTKRLBGVHQKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyladamantane-1,3-diol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)